

3-(N-Boc-amino)-6-chloropyridazine chemical properties

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Compound of Interest

Compound Name: 3-(N-Boc-amino)-6-chloropyridazine

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Technical Guide: 3-(N-Boc-amino)-6-chloropyridazine

An In-depth Examination of its Chemical Properties, Synthesis, and Reactivity for Researchers and Drug Development Professionals.

Introduction

3-(N-Boc-amino)-6-chloropyridazine, also known by its systematic name tert-butyl N-(6-chloropyridin-3-yl)carbamate, is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. Its structure incorporates a pyridazine ring, a key pharmacophore in many biologically active molecules, functionalized with a chlorine atom and a Boc-protected amine.^{[1][2]} The chlorine atom serves as a versatile handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the amino functionality.^{[3][4]}

This combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a summary of its applications.

Chemical and Physical Properties

3-(N-Boc-amino)-6-chloropyridazine is typically a white to off-white solid at room temperature.^[2] Its properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

Property	Value	Source
CAS Number	1276056-86-0	[5]
Molecular Formula	C ₉ H ₁₂ ClN ₃ O ₂	[5]
Molecular Weight	229.66 g/mol	[5]
Appearance	White to off-white solid	[2]
Boiling Point (Predicted)	326.1 ± 27.0 °C	[2]
Density (Predicted)	1.298 ± 0.06 g/cm ³	[2]
pKa (Predicted)	10.75 ± 0.70	[2]
LogP (Predicted)	1.89890	[6]

Spectroscopic Data

Definitive, published spectroscopic data for **3-(N-Boc-amino)-6-chloropyridazine** is not widely available. However, characterization relies on standard techniques like NMR, IR, and MS. The synthesis of this compound starts from 3-amino-6-chloropyridazine, for which spectral data is available and crucial for monitoring the reaction.^{[7][8]}

Expected Spectroscopic Features:

- ¹H NMR: The most characteristic signal would be a large singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector. The two aromatic protons on the pyridazine ring would appear as doublets.
- ¹³C NMR: The spectrum would show characteristic signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm). Signals for the pyridazine ring carbons would also be present.^[5]

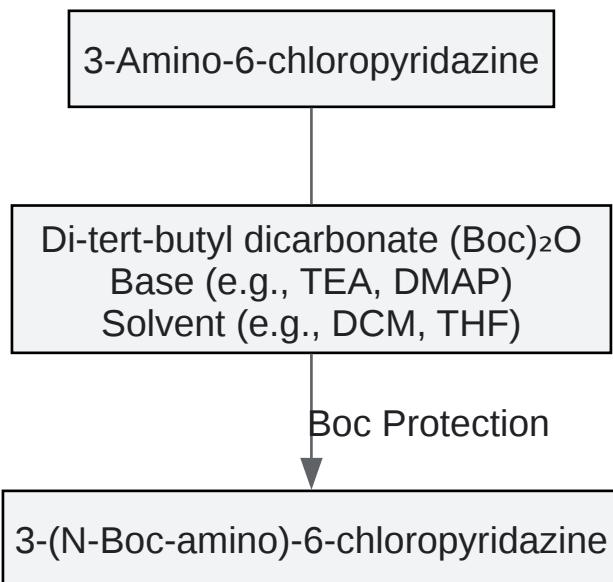
- IR Spectroscopy: Key absorbances would include N-H stretching and bending frequencies, C=O stretching from the carbamate group (typically around 1700-1725 cm⁻¹), and vibrations associated with the aromatic pyridazine ring.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (229.66 g/mol).

Chemical Reactivity and Synthesis

The reactivity of **3-(N-Boc-amino)-6-chloropyridazine** is dictated by its three main components: the pyridazine ring, the chlorine substituent, and the N-Boc protecting group.

Synthesis

The compound is synthesized via N-protection of the commercially available precursor, 3-amino-6-chloropyridazine. The most common method involves reacting the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.



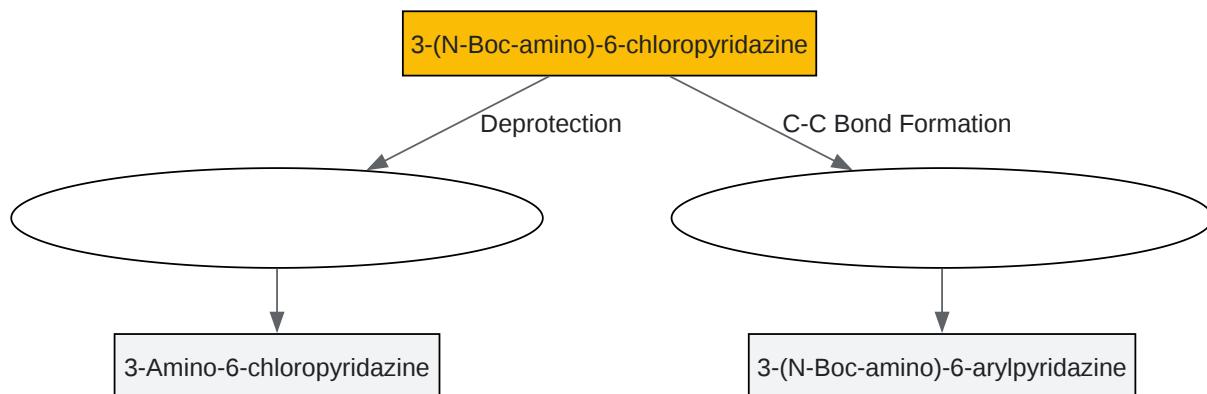
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Caption: General workflow for the synthesis of **3-(N-Boc-amino)-6-chloropyridazine**.

Key Reactions

The molecule serves as a versatile intermediate for two primary types of transformations: modification at the C6 position and deprotection of the amino group.

- N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[9][10][11] This reaction efficiently regenerates the free amine, allowing for subsequent functionalization.
- Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C6 position is a suitable leaving group for palladium-catalyzed cross-coupling reactions.[4] This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents by reacting with the corresponding boronic acids or esters.[3][12]



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Caption: Key reactivity pathways for **3-(N-Boc-amino)-6-chloropyridazine**.

Experimental Protocols

Synthesis of **tert**-butyl N-(6-chloropyridazin-3-yl)carbamate

This protocol is a representative procedure based on standard Boc-protection methodologies. [13]

- Reagents and Materials:

- 3-Amino-6-chloropyridazine (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
- Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

- Procedure:

- To a solution of 3-amino-6-chloropyridazine (1.0 eq) in DCM, add the base (TEA, 1.5 eq, or DMAP, 0.1 eq).
- Stir the mixture at room temperature until all solids dissolve.
- Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure title compound.

N-Boc Deprotection Protocol

This protocol describes the removal of the Boc group to yield 3-amino-6-chloropyridazine.[\[9\]](#) [\[14\]](#)

- Reagents and Materials:

- tert-butyl N-(6-chloropyridazin-3-yl)carbamate (1.0 eq)
- Trifluoroacetic acid (TFA) (5-10 eq)
- Dichloromethane (DCM)
- Alternatively: 4M HCl in 1,4-dioxane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Standard laboratory glassware

- Procedure:

- Dissolve the Boc-protected compound in DCM in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add trifluoroacetic acid (TFA) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
- Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
- Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO_3 solution until gas evolution ceases.
- Extract the aqueous layer with the organic solvent, combine the organic phases, dry over anhydrous sulfate, filter, and evaporate to yield the deprotected amine.

Applications in Research and Drug Development

3-(N-Boc-amino)-6-chloropyridazine is a key building block for synthesizing a diverse range of substituted pyridazines.^[1] The pyridazine scaffold is a common feature in many pharmaceutical agents, exhibiting a wide spectrum of biological activities.^[15]

- Pharmaceutical Intermediate: Derivatives of 3-amino-6-chloropyridazine have shown potential as anti-cancer and anti-inflammatory agents.^[1] This intermediate allows for the systematic exploration of structure-activity relationships by enabling the introduction of various substituents at the C6 position via cross-coupling, followed by deprotection and further modification of the C3-amino group.
- Agrochemical Synthesis: The pyridazine core is also present in various herbicides and fungicides.^[2] This compound serves as a precursor for developing novel crop protection agents.

Safety and Handling

- Hazard Identification: **3-(N-Boc-amino)-6-chloropyridazine** is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[2]
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^[2]
 - Handle in a well-ventilated area or a chemical fume hood.^[2]
 - Avoid breathing dust, fumes, or vapors.^[2]
 - Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.^[2]

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